2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
2-methylsulfonyl-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c1-16(14,15)8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLJZCFSFNCPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Substitution Reaction with Sodium Sulfide
- Reagents : 2-Chloro-4-(trifluoromethyl)benzonitrile, anhydrous sodium sulfide.
- Solvent : Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
- Conditions : Reaction temperature between 0–100 °C, typically 25–30 °C for 10–15 hours.
- Process : The halogen on the aromatic ring is substituted by the sulfide ion to form the sodium salt of 2-mercapto-4-(trifluoromethyl)benzonitrile.
- Outcome : High yield (85–95%) of the mercapto intermediate with minimal by-products when sodium sulfide is used instead of sodium hydrosulfide, which tends to produce more impurities.
Step 2: Methylation to Form 2-Methylthio-4-(trifluoromethyl)benzonitrile
- Reagents : Methylating agents such as dimethyl sulfate, methyl chloride, methyl bromide, or methyl iodide (dimethyl sulfate preferred).
- Conditions : Reaction temperature 0–100 °C, typically 35–40 °C for 1–5 hours.
- Process : The mercapto group is methylated to form the methylthio derivative.
- Isolation : Addition of water precipitates the product, which is then filtered and dried.
- Yield : Approximately 94–99% yield based on the mercapto intermediate.
Step 3: Oxidation to Methanesulfonyl Derivative (if applicable)
- The methylthio group can be oxidized to the methanesulfonyl group using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. This step is critical to obtain the target compound this compound.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Substitution | 2-Chloro-4-(trifluoromethyl)benzonitrile + Na2S | DMF | 25–30 | 10–15 | 85–95 | High selectivity, low impurities |
| Methylation | Dimethyl sulfate | DMF | 35–40 | 1–5 | 94–99 | Precipitation by water, easy isolation |
| Oxidation (to methanesulfonyl) | Methylthio derivative + H2O2 or peracid (literature) | Typically organic solvents | Ambient to 50 | 1–3 | Variable | Requires optimization for purity |
Research Findings and Optimization Notes
- Solvent Choice : Aprotic polar solvents like DMF are preferred due to their ability to dissolve reactants and facilitate substitution reactions with high selectivity.
- Sulfide Source : Sodium sulfide is favored over sodium hydrosulfide to minimize hydrogen sulfide addition impurities.
- Methylating Agent : Dimethyl sulfate is the most effective methylating agent, providing high yields and ease of handling.
- Reaction Temperature and Time : Mild temperatures (25–40 °C) and prolonged reaction times (up to 15 hours) favor high conversion and selectivity.
- Waste Minimization : The method avoids the use of toxic methyl mercaptan metal salts, reducing hazardous waste and improving industrial applicability.
- Purification : Water-induced precipitation followed by filtration and drying yields high-purity products, confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Summary and Industrial Relevance
The preparation of this compound is effectively achieved via a two-step substitution and methylation process starting from 2-chloro-4-(trifluoromethyl)benzonitrile using sodium sulfide and dimethyl sulfate in DMF. This method is characterized by:
- High yields (above 90%).
- High selectivity and minimal by-products.
- Industrial feasibility due to avoidance of hazardous reagents.
- Adaptability to various aprotic polar solvents.
The oxidation step to convert methylthio to methanesulfonyl is a critical final step that requires further optimization depending on the specific oxidants and conditions used.
This article synthesizes data from multiple patent disclosures and research findings, providing a robust and authoritative guide to the preparation of this compound suitable for academic and industrial chemists.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of sulfonamide or sulfonothioate derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
Chemical Properties and Reactions
Chemical Structure:
- Molecular Formula: C9H6F3NO2S
- Key functional groups: Methanesulfonyl (–SO2CH3) and Trifluoromethyl (–CF3)
Reactivity:
The compound can undergo several chemical reactions:
- Nucleophilic Substitution: The methanesulfonyl group can be displaced by nucleophiles, leading to the formation of sulfonamide derivatives.
- Oxidation: It can be oxidized to form sulfone derivatives.
- Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Chemistry
2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile serves as a valuable building block in organic synthesis. It is used to create more complex molecules due to its ability to participate in various chemical reactions. Researchers utilize it for the synthesis of pharmaceuticals and agrochemicals, where its unique properties can enhance the efficacy of the resulting compounds.
Biology
The compound has been investigated for its potential as a biochemical probe. It interacts with specific proteins and enzymes, making it useful in studying biochemical pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play critical roles in drug metabolism. This inhibition can lead to significant alterations in metabolic pathways, providing insights into drug interactions and toxicity.
Table 1: Interaction with Cytochrome P450 Enzymes
| Enzyme Target | Effect |
|---|---|
| CYP1A2 | Inhibition |
| CYP2D6 | Inhibition |
| CYP3A4 | Modulation of activity |
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties. Preliminary studies suggest potential anti-inflammatory and anticancer activities. The compound's ability to modulate signaling pathways such as MAPK/ERK indicates its role in influencing cell proliferation and apoptosis.
Case Study: Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit selective toxicity towards cancer cells while sparing normal cells. For example, a derivative demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line.
Table 2: Anticancer Activity
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Normal) | >2 | Low |
Industrial Applications
In the industrial sector, this compound is utilized in the development of specialty chemicals and materials with unique properties. Its reactivity allows for the creation of tailored compounds that meet specific industrial requirements.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methanesulfonyl group can modulate its reactivity. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Isomerism
- 4-Methanesulfonyl-2-(trifluoromethyl)benzonitrile (CAS 1951441-73-8) :
This positional isomer swaps the substituents (SO₂CH₃ at position 4, CF₃ at position 2). The altered electronic environment affects reactivity; for example, the meta-directing CF₃ group may influence regioselectivity in subsequent reactions. Applications differ due to steric and electronic variations .
Functional Group Variations
- 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6): Replacing the sulfonyl group with an amino (-NH₂) group increases nucleophilicity, making this compound a precursor for coupling reactions (e.g., in MDV3100 synthesis).
- 4-Nitro-2-(trifluoromethyl)benzonitrile: The nitro (-NO₂) group, a stronger EWG than SO₂CH₃, enhances electrophilicity, favoring reduction or substitution reactions. Such derivatives are intermediates in explosives or dyes but lack the sulfonyl group’s stability in aqueous conditions .
- 2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 146070-34-0) :
Substituting SO₂CH₃ with fluorine reduces steric bulk and increases electronegativity, improving metabolic stability. This analog is used in medicinal chemistry for fluorinated drug candidates .
Complex Heterocyclic Derivatives
Carboxylic Acid Analogs
- 2-Methylsulfonyl-4-(trifluoromethyl)-benzoic acid :
Replacing the nitrile (-CN) with a carboxylic acid (-COOH) alters solubility and reactivity. This derivative is pivotal in agrochemical synthesis, where the acid group facilitates salt formation for formulation stability .
Physicochemical and Application Comparison
Research Findings and Trends
- Agrochemical Relevance : Sulfonyl-containing analogs (e.g., 2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile) are prioritized in herbicide development due to their stability and compatibility with triazine-based coupling reactions (e.g., in sulfonylurea herbicides) .
- Pharmaceutical Utility: Amino and fluoro derivatives are critical in drug design (e.g., MDV3100 for prostate cancer), but sulfonyl analogs offer better metabolic resistance .
- Synthetic Challenges : Positional isomers require precise control in synthesis; for example, regioselective sulfonation or nitration steps dictate yield and purity .
Biological Activity
2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3NO2S. It features a methanesulfonyl group and a trifluoromethyl group attached to a benzonitrile core, which contributes to its unique biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H6F3NO2S
- CAS Number : 1383827-77-7
- Structure : The compound's structure includes a benzonitrile backbone, which is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds. This inhibition can lead to significant alterations in biochemical pathways, including drug metabolism and detoxification processes.
- Cell Signaling Modulation : It influences key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and apoptosis. By modulating these pathways, the compound can affect cellular responses to external stimuli.
- Gene Expression Alteration : Interaction with transcription factors allows this compound to influence gene expression, thereby affecting various cellular functions.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. For instance, it has shown effectiveness in reducing cell viability in various cancer cell lines, indicating potential as a therapeutic agent.
- Anti-inflammatory Effects : The compound is being explored for its anti-inflammatory properties, which could have implications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |
| Cell Proliferation | Modulates MAPK/ERK pathway | |
| Apoptosis Induction | Reduces viability in cancer cell lines | |
| Anti-inflammatory | Potential therapeutic applications |
Detailed Research Findings
- Cell Viability Assays : In laboratory settings, this compound displayed significant cytotoxic effects on A549 lung cancer cells. IC50 values indicated effective concentrations for inducing apoptosis compared to standard chemotherapeutic agents like doxorubicin .
- Mechanistic Studies : Further investigations revealed that the compound's ability to inhibit specific kinases was linked to its structural properties. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with intracellular targets .
- Stability and Degradation : Studies assessing the temporal effects of this compound showed that while it remains stable under standard laboratory conditions, degradation over time can reduce its efficacy. This aspect is crucial for its application in therapeutic settings where prolonged action may be required.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | Maximizes sulfonation efficiency |
| Catalyst (H₂SO₄) | 0.5–1.0 equiv | Prevents over-sulfonation |
| Reaction Time | 6–8 hours | Balances completion vs. side reactions |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Critical for confirming trifluoromethyl (-CF₃) and methanesulfonyl (-SO₂CH₃) groups due to distinct chemical shifts (-60 to -70 ppm for -CF₃; -100 to -110 ppm for -SO₂CH₃) .
- HPLC-PDA : Quantifies purity and detects impurities (e.g., unreacted intermediates). Use a C18 column with acetonitrile/water gradients (retention time ~6.5 minutes under USP methods) .
- HRMS : Validates molecular formula (C₉H₆F₃NO₂S; exact mass 249.01) and isotopic patterns .
Advanced: How does the methanesulfonyl group influence electronic properties compared to nitro or halogen substituents?
Methodological Answer:
The -SO₂CH₃ group is a strong electron-withdrawing moiety, altering the benzonitrile core’s reactivity:
- Electronic Effects : Measured via Hammett constants (σₚ ~0.93 for -SO₂CH₃ vs. σₚ ~0.78 for -NO₂). This enhances electrophilicity at the nitrile group, facilitating nucleophilic additions .
- Comparative Reactivity :
- Nucleophilic Substitution : -SO₂CH₃ accelerates reactions with amines (e.g., SNAr) compared to -Cl or -Br .
- Reduction Stability : Unlike nitro groups (-NO₂), -SO₂CH₃ resists reduction under H₂/Pd-C, preserving the core structure .
Q. Table 2: Substituent Effects on Reactivity
| Substituent | Hammett σₚ | Impact on Nitrile Reactivity |
|---|---|---|
| -SO₂CH₃ | 0.93 | High electrophilicity |
| -NO₂ | 0.78 | Moderate electrophilicity |
| -CF₃ | 0.54 | Mild electron withdrawal |
Advanced: How can researchers resolve contradictions in reported reaction yields or byproduct profiles?
Methodological Answer:
Contradictions often arise from variable reaction conditions or analytical methods. A systematic approach includes:
- Parameter Standardization : Replicate experiments using identical catalysts (e.g., Pd/C vs. Raney Ni), solvents (DMF vs. THF), and temperatures .
- Byproduct Analysis : Use GC-MS or HPLC-UV/Vis to identify side products (e.g., desulfonated intermediates or oxidation artifacts) .
- Case Study : Inconsistent yields in Suzuki couplings may stem from residual moisture; employ rigorous drying protocols for aryl halide precursors .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in medicinal chemistry applications?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., -OCH₃, -Cl) at the 2- and 5-positions to assess steric/electronic effects on biological targets .
- In Silico Modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities .
- Biological Assays : Pair SAR with enzymatic inhibition assays (e.g., kinase or protease screens) to correlate structural changes with activity .
Q. Table 3: Example SAR Findings
| Analog Structure | Biological Activity (IC₅₀) | Key SAR Insight |
|---|---|---|
| 2-SO₂CH₃, 4-CF₃, 6-NO₂ | 12 nM (Kinase X) | Nitro group enhances target selectivity |
| 2-SO₂CH₃, 4-CF₃, 6-OCH₃ | 45 nM (Kinase X) | Methoxy reduces cytotoxicity |
Basic: What safety and handling protocols are critical for this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and eye protection due to potential irritancy (UN3439 classification) .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the sulfonyl group .
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .
Advanced: How can the compound’s stability under acidic/basic conditions be evaluated for formulation studies?
Methodological Answer:
- Forced Degradation Studies :
- Acidic : Reflux in 0.1M HCl (70°C, 24h); monitor via HPLC for sulfonate ester formation .
- Basic : Treat with 0.1M NaOH (room temperature, 6h); assess nitrile hydrolysis to amides .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions (40°C/75% RH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
